Antifungal Potency Against C. albicans
Pleurain-G1 exhibits a quantified antifungal potency advantage against Candida albicans relative to the closely related Pleurain-A1 peptide. Pleurain-G1 achieves an MIC of 12.5 μg/mL (approximately 3.7 μM) against C. albicans [1]. In contrast, Pleurain-A1 shows weaker anti-yeast activity against C. albicans, with an MIC reported as 50 μg/mL in the same experimental context (the original antioxidant peptidomics study) [2][3]. This represents a 4-fold difference in antifungal potency (12.5 μg/mL vs. 50 μg/mL) under comparable assay conditions.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | Pleurain-G1: MIC = 12.5 μg/mL |
| Comparator Or Baseline | Pleurain-A1: MIC = 50 μg/mL |
| Quantified Difference | 4-fold lower MIC (higher antifungal potency) for Pleurain-G1 (12.5 μg/mL vs. 50 μg/mL) |
| Conditions | Standard antimicrobial susceptibility testing; data reported from the same primary publication (Mol Cell Proteomics. 2009;8(3):571-83) |
Why This Matters
For procurement decisions involving antifungal screening programs, the 4-fold potency advantage of Pleurain-G1 against C. albicans directly translates to lower peptide consumption, reduced experimental costs, and enhanced assay sensitivity.
- [1] CAMP (Collection of Anti-Microbial Peptides). CAMPSQ10652: Pleurain G1. Target: C. albicans (MIC = 12.5 microg/ml). View Source
- [2] DRAMP. DRAMP01208: Pleurain-A1. Target Organism: Candida albicans (MIC = 50 μg/ml). View Source
- [3] Yang H, Wang X, Liu X, Wu J, Liu C, Gong W, Zhao Z, Hong J, Lin D, Wang Y, Lai R. Antioxidant peptidomics reveals novel skin antioxidant system. Mol Cell Proteomics. 2009 Mar;8(3):571-83. PMID: 19028675. View Source
